Furanooni

Furanones are a class of organic compounds characterized by their four-membered ring containing one oxygen atom and a furan heterocyclic structure. They are widely used in the fragrance industry due to their pleasant, sweet, and fruity aroma profiles. Furanones exhibit a range of applications beyond perfumery; they can also be employed as flavoring agents in food and beverages, as solvents, and even in some pharmaceutical formulations.

The primary furanone derivatives include methyl furanone (also known as methiocin or "fruity aldehyde") and butyl methoxypropionilfuranone. Methyl furanone is particularly noted for its role in creating synthetic fruity notes that mimic the aroma of peach, strawberry, and raspberry. Its stability and pleasant aroma have made it a staple ingredient in fragrance compositions.

Butyl methoxypropionilfuranone, on the other hand, offers a citrusy character with a subtle sweetness, often used to enhance the overall aroma profile in perfumes and food products. Both derivatives are essential tools for formulators seeking to add distinctive olfactory notes or improve existing scent blends.

In addition to their fragrance applications, certain furanones can serve as intermediate compounds in organic synthesis, providing versatile building blocks for creating a wide array of molecules with diverse properties.

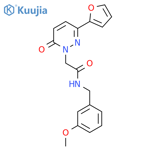

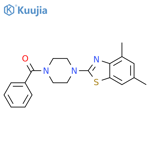

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

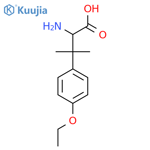

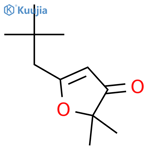

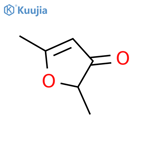

|

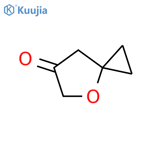

5-(2,2-dimethylpropyl)-2,2-dimethyl-2,3-dihydrofuran-3-one | 93828-02-5 | C11H18O2 |

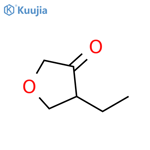

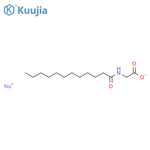

|

4-ethyloxolan-3-one | 1505778-50-6 | C6H10O2 |

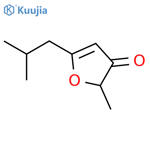

|

2-methyl-5-(2-methylpropyl)-2,3-dihydrofuran-3-one | 94815-46-0 | C9H14O2 |

|

4-Oxaspiro[2.4]heptan-6-one | 2015793-85-6 | C6H8O2 |

|

1-oxaspiro[4.4]non-2-en-4-one | 40990-01-0 | |

|

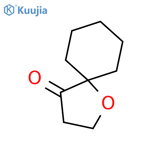

1-Oxaspiro[4.5]decan-4-one | 22929-53-9 | C9H14O2 |

|

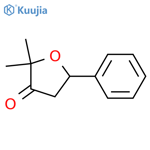

2,2-Dimethyl-5-phenyldihydrofuran-3(2H)-one | 63678-00-2 | C12H14O2 |

|

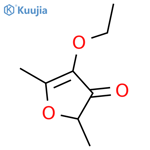

Fraision ethylether | 65330-49-6 | C8H12O3 |

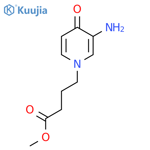

|

2,5-Dimethyl-3(2H)-furanone | 14400-67-0 | C6H8O2 |

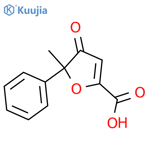

|

Acifran | 72420-38-3 | C12H10O4 |

Letteratura correlata

-

1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974

-

Lin Shi,Xinxin Fu,Chenyao Fan,Siqi Yu,Guodong Qian,Zhiyu Wang RSC Adv., 2015,5, 85179-85186

-

3. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

Fornitori consigliati

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Amadis Chemical Company LimitedFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

Sodium lauroyl glycinate Cas No: 18777-32-7

Sodium lauroyl glycinate Cas No: 18777-32-7 -

-

-

-